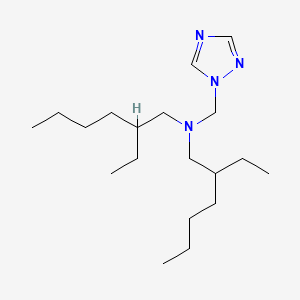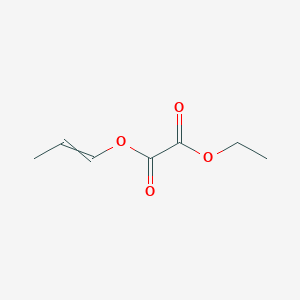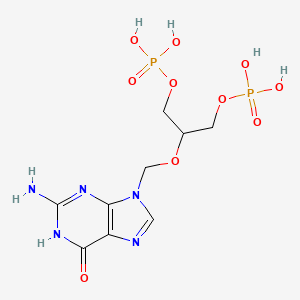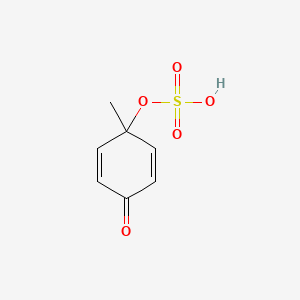![molecular formula C17H14N4O4 B14353460 4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one CAS No. 95665-52-4](/img/structure/B14353460.png)
4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene core substituted with methoxy and hydrazinylidene groups, as well as a nitropyridine moiety.
Métodos De Preparación
The synthesis of 4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the naphthalene core: This can be achieved through Friedel-Crafts acylation of naphthalene with appropriate acyl chlorides.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the naphthalene ring using methyl iodide in the presence of a base.
Synthesis of the nitropyridine moiety: The nitropyridine can be synthesized through nitration of pyridine followed by methylation.
Coupling reaction: The final step involves the coupling of the naphthalene derivative with the nitropyridine derivative using hydrazine hydrate under reflux conditions.
Análisis De Reacciones Químicas
4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogenation over palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium ethoxide to form ethoxy derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic transformations.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The nitropyridine moiety can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one can be compared with similar compounds such as:
4-Methoxy-2-methylaniline: This compound has a similar methoxy and methyl substitution pattern but lacks the nitropyridine and hydrazinylidene groups.
2-Methoxy-4-methylphenol: This compound shares the methoxy and methyl groups but has a phenol core instead of a naphthalene core.
Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-: This compound has a similar nitropyridine structure but differs in the substitution pattern and functional groups.
Propiedades
Número CAS |
95665-52-4 |
|---|---|
Fórmula molecular |
C17H14N4O4 |
Peso molecular |
338.32 g/mol |
Nombre IUPAC |
4-methoxy-2-[(6-methyl-4-nitropyridin-2-yl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14N4O4/c1-10-7-11(21(23)24)8-16(18-10)20-19-14-9-15(25-2)12-5-3-4-6-13(12)17(14)22/h3-9,22H,1-2H3 |
Clave InChI |
VWFAJAIPFJMWPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)N=NC2=C(C3=CC=CC=C3C(=C2)OC)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)


![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)



![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)


![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
